molecular formula C15H18FN5OS B7429895 N-ethyl-4-(5-fluoro-4-thiophen-3-ylpyrimidin-2-yl)piperazine-1-carboxamide

N-ethyl-4-(5-fluoro-4-thiophen-3-ylpyrimidin-2-yl)piperazine-1-carboxamide

Cat. No. B7429895
M. Wt: 335.4 g/mol
InChI Key: XBTYFAXAKRSDNP-UHFFFAOYSA-N
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Description

N-ethyl-4-(5-fluoro-4-thiophen-3-ylpyrimidin-2-yl)piperazine-1-carboxamide, also known as EF-1, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-ethyl-4-(5-fluoro-4-thiophen-3-ylpyrimidin-2-yl)piperazine-1-carboxamide involves its ability to selectively bind to certain proteins and enzymes involved in cancer cell growth and proliferation. N-ethyl-4-(5-fluoro-4-thiophen-3-ylpyrimidin-2-yl)piperazine-1-carboxamide can inhibit the activity of these proteins and enzymes, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-ethyl-4-(5-fluoro-4-thiophen-3-ylpyrimidin-2-yl)piperazine-1-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis (programmed cell death) in cancer cells, and the selective binding to cancer cells. N-ethyl-4-(5-fluoro-4-thiophen-3-ylpyrimidin-2-yl)piperazine-1-carboxamide has also been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

N-ethyl-4-(5-fluoro-4-thiophen-3-ylpyrimidin-2-yl)piperazine-1-carboxamide has several advantages for lab experiments, including its high selectivity for cancer cells, its low toxicity to normal cells, and its potential use as a diagnostic tool for cancer. However, N-ethyl-4-(5-fluoro-4-thiophen-3-ylpyrimidin-2-yl)piperazine-1-carboxamide also has some limitations, including its limited solubility in aqueous solutions and its relatively complex synthesis method.

Future Directions

There are several future directions for N-ethyl-4-(5-fluoro-4-thiophen-3-ylpyrimidin-2-yl)piperazine-1-carboxamide, including further studies on its anti-cancer properties, the development of more efficient synthesis methods, and the exploration of its potential use in other areas of scientific research. N-ethyl-4-(5-fluoro-4-thiophen-3-ylpyrimidin-2-yl)piperazine-1-carboxamide may also be studied for its potential use in combination with other anti-cancer drugs, as well as its potential use in personalized medicine for cancer patients.
In conclusion, N-ethyl-4-(5-fluoro-4-thiophen-3-ylpyrimidin-2-yl)piperazine-1-carboxamide, or N-ethyl-4-(5-fluoro-4-thiophen-3-ylpyrimidin-2-yl)piperazine-1-carboxamide, is a novel compound that has shown promising results in scientific research, particularly in the field of cancer research. N-ethyl-4-(5-fluoro-4-thiophen-3-ylpyrimidin-2-yl)piperazine-1-carboxamide has anti-cancer properties, can selectively bind to cancer cells, and has minimal toxicity to normal cells. Further studies on N-ethyl-4-(5-fluoro-4-thiophen-3-ylpyrimidin-2-yl)piperazine-1-carboxamide may lead to the development of new and more effective cancer treatments, as well as new diagnostic tools for cancer.

Synthesis Methods

The synthesis of N-ethyl-4-(5-fluoro-4-thiophen-3-ylpyrimidin-2-yl)piperazine-1-carboxamide involves several steps, including the reaction of 5-fluoro-4-thiophen-3-ylpyrimidin-2-amine with N-ethylpiperazine-1-carboxamide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N-ethyl-4-(5-fluoro-4-thiophen-3-ylpyrimidin-2-yl)piperazine-1-carboxamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-ethyl-4-(5-fluoro-4-thiophen-3-ylpyrimidin-2-yl)piperazine-1-carboxamide has anti-cancer properties and can inhibit the growth and proliferation of cancer cells. N-ethyl-4-(5-fluoro-4-thiophen-3-ylpyrimidin-2-yl)piperazine-1-carboxamide has also been studied for its potential use as a diagnostic tool for cancer, as it can selectively bind to cancer cells and be detected using imaging techniques.

properties

IUPAC Name

N-ethyl-4-(5-fluoro-4-thiophen-3-ylpyrimidin-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5OS/c1-2-17-15(22)21-6-4-20(5-7-21)14-18-9-12(16)13(19-14)11-3-8-23-10-11/h3,8-10H,2,4-7H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTYFAXAKRSDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)C2=NC=C(C(=N2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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